molecular formula C16H18ClNO3 B1166727 BOTRYOCOCCANE C30-C32 CAS No. 100664-66-2

BOTRYOCOCCANE C30-C32

Cat. No.: B1166727
CAS No.: 100664-66-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Botryococcane C30-C32 is a type of acyclic hydrocarbon derived from the freshwater green alga Botryococcus brauniiThis compound is found in various non-marine crude oils and is characterized by its high molecular weight and waxy nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of botryococcane C30-C32 involves several steps, starting from simpler organic molecules. One method involves the use of enantioenriched secondary allylic carbamates, which are deprotonated with sec-butyllithium and reacted with boronic esters. This process results in the formation of boronate complexes, which undergo a stereospecific 1,2-migration to yield tertiary allylic boronic esters . The methodology has been applied to an eight-step, stereoselective synthesis of each of the diastereoisomers of C30 botryococcene .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction from the green alga Botryococcus braunii. This alga is cultivated under controlled conditions to maximize the yield of hydrocarbons. The extraction process involves the use of solvents to separate the hydrocarbons from the algal biomass .

Chemical Reactions Analysis

Types of Reactions

Botryococcane C30-C32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .

Scientific Research Applications

Botryococcane C30-C32 has several scientific research applications:

Mechanism of Action

The mechanism of action of botryococcane C30-C32 involves its synthesis from farnesyl diphosphate and squalene. Enzymes in Botryococcus braunii catalyze the conversion of these precursors into botryococcane through a series of biochemical reactions. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Botryococcane C30-C32 is unique due to its high molecular weight and specific biological origin from Botryococcus braunii. Its structure and properties make it distinct from other hydrocarbons, providing unique advantages in biofuel production and chemical research .

Properties

CAS No.

100664-66-2

Molecular Formula

C16H18ClNO3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.